N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide
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Overview
Description
N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide: is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of difluoro substituents on the carbazole ring, which can significantly influence its chemical and biological properties. Carbazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2,3-difluoroaniline, under acidic or basic conditions.
Introduction of the Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
N-Methylation: The N-methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the carbazole derivative with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: Carbazole derivatives are known for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide
- N-(6,8-difluoro-1,2,3,4-tetrahydro-carbazol-3-yl)-N-methyl-benzamide
Uniqueness
N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-3-15(21)20(2)10-4-5-14-11(8-10)12-6-9(17)7-13(18)16(12)19-14/h3,6-7,10,19H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDLJPILVWVVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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